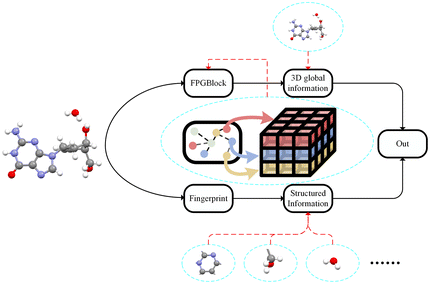A cocrystal prediction method of graph neural networks based on molecular spatial information and global attention†
CrystEngComm Pub Date: 2023-10-16 DOI: 10.1039/D3CE00535F
Abstract
This study presents a cocrystal prediction model based on molecular point cloud information and a graph attention network (GAT). We first expanded our experimental dataset for the training purpose. This dataset included 6368 positive samples obtained from the Cambridge Structural Database (CSD) and 1104 negative samples. The latter comprised failed cocrystal experiments conducted in our laboratory and recorded results of failed cocrystal experiments in the relevant literature. We then explored a feasible GAT framework and integrated molecular point cloud information into end-to-end learning for cocrystal prediction. It involved applying a graph network to learn the three-dimensional information of the molecular structure and improving the cocrystal prediction via a global attention mechanism. The experimental results indicated that the proposed model achieved an average accuracy of 98.87% on the training dataset. For five challenging independent test sets, it achieved a high performance accuracy of 99.35%, demonstrating the excellent robustness and generalization ability of our model. Furthermore, our model is insensitive to the order of input molecules because it merges the adjacency matrices of molecules in the feature representation, which leads to a reduction of nearly 50% in computation. Finally, the cocrystal screening experiment on edaravone was conducted to verify the validity of the model. An edaravone p-aminobenzoic acid cocrystal was obtained and determined by single-crystal X-ray diffraction. Our model can correctly predict the formation of cocrystals, demonstrating the validity of this model in practice.


Recommended Literature
- [1] Trace determination of hydroxyaromatic compounds in dyestuffs using cloud point preconcentration
- [2] Azilsartan piperazine salt solvate and monohydrate: preparation, crystal structure, enhanced solubility and oral bioavailability†
- [3] Effects of geminal methyl groups on the tunnelling rates in the ring opening of cyclopropylcarbinyl radical at cryogenic temperature†‡
- [4] Polyhydroxyalkanoate-derived hydrogen-bond donors for the synthesis of new deep eutectic solvents†
- [5] Design of peptide-containing N5-unmodified neutral flavins that catalyze aerobic oxygenations†
- [6] Foods and drugs analysis
- [7] Back cover
- [8] [Et3NH][HSO4]-catalyzed eco-friendly and expeditious synthesis of thiazolidine and oxazolidine derivatives†
- [9] Cleavage and hydrodeoxygenation (HDO) of C–O bonds relevant to lignin conversion using Pd/Zn synergistic catalysis†
- [10] Synthesis and characterization of micrometre-sized, polypyrrole-coated polystyrene latexes

Journal Name:CrystEngComm
Research Products
-
CAS no.: 1303-88-4
-
CAS no.: 14419-78-4
-
CAS no.: 131864-71-6
-
CAS no.: 151055-86-6









